Cas no 156127-34-3 (6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-)

156127-34-3 structure
Produktname:6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-
CAS-Nr.:156127-34-3
MF:C28H40O8
MW:504.612409591675
CID:196232
6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-
- 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,
- 2a,5a,10b,14b-Tetraacetoxy-4(20),11-taxadiene
- 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,tetraacetate, [3S-(3a,4aa,5a,6b,7b,11b,12ab)]-
- 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)- (9CI)
- Sinenxan A
- Taxayunnanine C
- Taxuyunnanin C
- 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-
- Taxuyunnanine C
-
- Inchi: 1S/C28H40O8/c1-14-12-21(34-17(4)30)25-26(36-19(6)32)24-15(2)20(33-16(3)29)10-11-28(24,9)13-22(35-18(5)31)23(14)27(25,7)8/h20-22,24-26H,2,10-13H2,1,3-9H3/t20-,21-,22-,24-,25-,26-,28-/m0/s1
- InChI-Schlüssel: KFFHSFCOKCGBBW-VCPDXWRASA-N
- Lächelt: [C@@]12([H])C(=C)[C@@H](OC(=O)C)CC[C@@]1(C)C[C@H](OC(=O)C)C1C(C)(C)[C@]([H])([C@H]2OC(=O)C)[C@@H](OC(=O)C)CC=1C
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 36
- XLogP3: 3.711
6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)- Verwandte Literatur
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
156127-34-3 (6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-) Verwandte Produkte
- 2411226-52-1(2-Chloro-1-(3-ethylsulfonylazetidin-1-yl)propan-1-one)
- 1311843-46-5(6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide)
- 4238-41-9(TLCK)
- 2757874-70-5(2,2,2-trichloro-1-{1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-2-yl}ethan-1-one)
- 1804266-98-5(3-Cyano-5-(2-cyanoethyl)mandelic acid)
- 1805172-01-3(3-Chloro-2-(difluoromethyl)-6-hydroxypyridine-4-acetic acid)
- 863001-42-7(4-methoxy-2-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-7-methyl-1,3-benzothiazole)
- 1895610-39-5(N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine)
- 2171198-16-4(3-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid)
- 2171211-58-6((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge
